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molecular formula C9H11BrS B8682385 3-Bromopropylphenyl sulfide CAS No. 3238-98-0

3-Bromopropylphenyl sulfide

Cat. No. B8682385
M. Wt: 231.15 g/mol
InChI Key: QKGLUZCZUKTKCC-UHFFFAOYSA-N
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Patent
US04906658

Procedure details

Powdered anhydrous potassium carbonate (4.3 kg, 31 moles) was added to a mixture of 1,3-dibromopropane (6.55 kg, 32 moles), thiophenol (1.2 kg, 10.9 moles) and methylethylketone (9 L). The alkylation was carried out under a hood in a 22 liter flask equipped with a mechanical stirrer, heating mantle, and 2 reflux condensers. Nitrogen gas was passed over the top of the condensers. Within 30 minutes the mixture had generated enough heat to attain reflux. Reflux was then maintained for another 30 to 60 minutes. The mixture was permitted to come to room temperature over an 18 hour period. The solvent layer was siphoned off and filtered through celite. The salts were filtered and washed with acetone. The filtrates were concentrated. The residue was vacuum distilled. Three fractions were collected:
Quantity
4.3 kg
Type
reactant
Reaction Step One
Quantity
6.55 kg
Type
reactant
Reaction Step Two
Quantity
1.2 kg
Type
reactant
Reaction Step Two
Quantity
9 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[Br:7][CH2:8][CH2:9][CH2:10]Br.[C:12]1([SH:18])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>CC(CC)=O>[Br:7][CH2:8][CH2:9][CH2:10][S:18][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
4.3 kg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
6.55 kg
Type
reactant
Smiles
BrCCCBr
Name
Quantity
1.2 kg
Type
reactant
Smiles
C1(=CC=CC=C1)S
Name
Quantity
9 L
Type
solvent
Smiles
CC(=O)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The alkylation was carried out under a hood in a 22 liter flask
CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
heating mantle
TEMPERATURE
Type
TEMPERATURE
Details
2 reflux condensers
TEMPERATURE
Type
TEMPERATURE
Details
Within 30 minutes the mixture had generated enough heat
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
to attain reflux
TEMPERATURE
Type
TEMPERATURE
Details
Reflux
TEMPERATURE
Type
TEMPERATURE
Details
was then maintained for another 30 to 60 minutes
Duration
45 (± 15) min
FILTRATION
Type
FILTRATION
Details
filtered through celite
FILTRATION
Type
FILTRATION
Details
The salts were filtered
WASH
Type
WASH
Details
washed with acetone
CONCENTRATION
Type
CONCENTRATION
Details
The filtrates were concentrated
DISTILLATION
Type
DISTILLATION
Details
distilled
CUSTOM
Type
CUSTOM
Details
Three fractions were collected

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
BrCCCSC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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